molecular formula C10H6F3N B1331143 7-(Trifluoromethyl)quinoline CAS No. 325-14-4

7-(Trifluoromethyl)quinoline

Cat. No.: B1331143
CAS No.: 325-14-4
M. Wt: 197.16 g/mol
InChI Key: CMMSEFHVUYEEDY-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 7th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, trifluoromethyl-substituted quinolines can be prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- or 1,8-diaminonaphthalene through a twofold pyridoannelation sequence . This transformation does not require additional reagents and can be performed under mild thermal conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Scientific Research Applications

7-(Trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in medicinal applications .

Comparison with Similar Compounds

    7-Fluoroquinoline: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.

    6-Trifluoromethylquinoline: Another trifluoromethyl-substituted quinoline but with the group at the 6th position.

    5,7-Difluoroquinoline: Contains two fluorine atoms at the 5th and 7th positions.

Uniqueness: 7-(Trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group at the 7th position, which significantly alters its chemical properties and reactivity compared to other fluorinated quinolines. This unique substitution pattern enhances its potential in various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMSEFHVUYEEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332685
Record name 7-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325-14-4
Record name 7-(Trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-7-(trifluoromethyl)quinoline (9.35 g, 0.0404 mol) was hydrogenated in the presence of 5% palladium on carbon (4 g) in methanol (180 mL) in the presence of triethylamine (6 mL). The solution was stirred for 3.5 hours, and then filtered through Celite. The filtrate was concentrated under reduced pressure, and the residue was treated with ethyl acetate and water. The organic layer was separated, washed with water (2×75 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to a yellow solid.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Conc. sulfuric acid (4.56 g; 1.5 equiv.) was added dropwise to a mixture of 3-(trifluoromethyl)aniline (5 g; 1 equiv.), glycerol (5.14 g; 1.8 equiv.) and iodine (150 mg). The resulting reaction mixture was stirred for 1 hour at 80-90° C. and for 3 hours at 160-170° C. When the conversion was complete, the reaction mixture was diluted at room temperature with 100 ml of water, neutralised with sodium carbonate and extracted 4× with 200 ml of dichloromethane. The combined organic phases were dried over sodium sulfate, the solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel, 10% EtOAc/hexane). 7-(Trifluoromethyl)quinoline (1.35 g; 22.13%) was obtained in the form of a white crystalline solid.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7-(trifluoromethyl)quinoline an attractive scaffold in medicinal chemistry?

A1: The this compound moiety appears in various bioactive molecules, including those with antimalarial and anticancer activities [, ]. Its presence often enhances potency and selectivity for specific targets, likely due to its influence on electronic properties and molecular interactions.

Q2: How do structural modifications of this compound derivatives impact their biological activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications impact a drug candidate's efficacy. For example, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring significantly enhanced the anodic alpha-fluorination of certain sulfides []. Furthermore, research on 3,5,7-trisubstituted quinolines revealed that specific substitutions at these positions led to potent c-Met kinase inhibitors with nanomolar IC50 values []. These findings demonstrate the significant impact of substituent selection on biological activity.

Q3: Can you provide an example of a this compound derivative with promising anticancer activity?

A3: SOMG-833, a 3,5,7-trisubstituted quinoline derivative containing a 7-(trifluoromethyl) group, demonstrated potent and selective c-MET inhibitory activity []. This compound effectively blocked c-MET–dependent neoplastic effects in vitro and showed significant antitumor activity in vivo in various xenograft models.

Q4: What is the significance of the reported crystal structures of this compound derivatives?

A4: Understanding the three-dimensional arrangement of atoms within a molecule is essential for drug design. The crystal structure of 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline revealed key structural features, including the conformation of the piperazine ring and the dihedral angles between the quinoline ring and other aromatic systems []. This information can be used to rationalize observed biological activity and guide further optimization efforts.

Q5: What synthetic strategies are commonly employed to prepare this compound derivatives?

A5: Researchers have developed various methods for synthesizing these compounds. One example involves the addition of nitroalkanes to ortho-halonitrobenzenes, leading to the formation of 4-chloro-7-(trifluoromethyl)quinoline [, ]. This approach highlights the versatility of chemical synthesis in accessing diverse this compound derivatives.

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